Cas no 1226804-06-3 (4-chloro-5-methyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one)

4-Chloro-5-methyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one is a heterocyclic compound featuring a fused pyrrolo[2,3-d]pyrimidine core, functionalized with a chloro substituent at the 4-position and a methyl group at the 5-position. This scaffold is of interest in medicinal chemistry due to its potential as a versatile intermediate for the synthesis of biologically active molecules, particularly kinase inhibitors and other therapeutic agents. The chloro group enhances reactivity for further derivatization, while the methyl substitution contributes to stability and selectivity. Its rigid bicyclic structure offers a defined spatial orientation, facilitating targeted interactions in drug design. The compound is typically handled under controlled conditions due to its sensitivity.
4-chloro-5-methyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one structure
1226804-06-3 structure
Product Name:4-chloro-5-methyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one
CAS No:1226804-06-3
MF:C7H6ClN3O
MW:183.595039844513
MDL:MFCD24615586
CID:1102389
PubChem ID:59322453
Update Time:2025-06-09

4-chloro-5-methyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one Chemical and Physical Properties

Names and Identifiers

    • 4-chloro-5,7-dihydro-5-methyl-6H-Pyrrolo[2,3-d]pyrimidin-6-one
    • 4-Chloro-5-methyl-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one
    • 4-chloro-5-methyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one
    • FRTZJZDPQWFPAL-UHFFFAOYSA-N
    • SB14587
    • SY037580
    • 4-Chloro-5-methyl-5,7-dihydro-pyrrolo[2,3-d]pyrimidin-6-one
    • 1226804-06-3
    • AKOS024061756
    • BZB80406
    • AC1925
    • CS-12106
    • MFCD24615586
    • SCHEMBL2062904
    • CS-0442827
    • 4-chloro-5-methyl-5,7-dihydropyrrolo[2,3-d]pyrimidin-6-one
    • 4-Chloro-5-methyl-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one
    • A927412
    • MDL: MFCD24615586
    • Inchi: 1S/C7H6ClN3O/c1-3-4-5(8)9-2-10-6(4)11-7(3)12/h2-3H,1H3,(H,9,10,11,12)
    • InChI Key: FRTZJZDPQWFPAL-UHFFFAOYSA-N
    • SMILES: ClC1C2=C(N=CN=1)NC(C2C)=O

Computed Properties

  • Exact Mass: 183.0199395g/mol
  • Monoisotopic Mass: 183.0199395g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 211
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 54.9
  • XLogP3: 0.9

4-chloro-5-methyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one Pricemore >>

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4-chloro-5-methyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one Suppliers

Amadis Chemical Company Limited
Gold Member
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(CAS:1226804-06-3)4-chloro-5-methyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one
Order Number:A927412
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 14:51
Price ($):1279.0
Email:sales@amadischem.com

Additional information on 4-chloro-5-methyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one

Professional Introduction to 4-chloro-5-methyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one (CAS No. 1226804-06-3)

4-chloro-5-methyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one, identified by the CAS number 1226804-06-3, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyrrolopyrimidine class, a scaffold that is widely recognized for its biological activity and potential therapeutic applications. The structural features of this molecule, particularly the presence of a chloro substituent and a methyl group, contribute to its unique chemical properties and reactivity, making it a valuable intermediate in the synthesis of various pharmacologically relevant derivatives.

The pyrrolo[2,3-d]pyrimidin-6-one core structure is a privileged scaffold in drug discovery, exhibiting a broad spectrum of biological activities including anticancer, antiviral, and anti-inflammatory properties. The introduction of functional groups such as chlorine and methyl at specific positions enhances the molecule's interactions with biological targets, thereby modulating its pharmacological effects. In recent years, there has been a surge in research focused on developing novel pyrrolopyrimidine-based compounds due to their demonstrated efficacy in preclinical studies.

One of the most compelling aspects of 4-chloro-5-methyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one is its role as a key intermediate in the synthesis of more complex drug candidates. Researchers have leveraged this compound to develop molecules with enhanced binding affinity and improved pharmacokinetic profiles. For instance, studies have shown that derivatives of this scaffold can selectively inhibit enzymes involved in cancer cell proliferation. The chloro group at the 4-position and the methyl group at the 5-position provide strategic sites for further functionalization, allowing chemists to tailor the molecule's properties to specific therapeutic needs.

Recent advancements in computational chemistry have further illuminated the potential of 4-chloro-5-methyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one as a building block for drug discovery. Molecular docking simulations have revealed that this compound can interact with various protein targets with high specificity. These insights have guided the design of novel analogs that exhibit improved potency and reduced toxicity. Additionally, structure-based drug design approaches have been employed to optimize the scaffold's binding interactions with target enzymes and receptors.

The pharmaceutical industry has been particularly interested in exploring the anticancer potential of 4-chloro-5-methyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one and its derivatives. Preclinical studies have demonstrated that certain analogs derived from this compound can induce apoptosis in cancer cells while sparing healthy tissues. This selective toxicity makes it an attractive candidate for further development into an anticancer therapeutic. Furthermore, researchers have investigated its ability to disrupt cancer cell signaling pathways, providing additional evidence for its potential as a novel anticancer agent.

Another area of interest has been the antiviral applications of 4-chloro-5-methyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one. Studies have shown that derivatives of this scaffold can inhibit viral replication by targeting essential viral enzymes. The structural flexibility of this compound allows for the development of molecules that can effectively interfere with viral polymerases and proteases. This has opened up new avenues for treating viral infections that are resistant to existing antiviral drugs.

The synthesis of 4-chloro-5-methyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been developed to improve yield and purity while minimizing side reactions. Techniques such as palladium-catalyzed cross-coupling reactions and transition-metal-catalyzed cyclizations have been particularly useful in constructing the complex heterocyclic core structure efficiently.

In conclusion,4-chloro-5-methyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one (CAS No. 1226804-06-3) represents a promising compound in pharmaceutical research due to its versatile biological activities and synthetic accessibility. The ongoing investigation into its derivatives continues to uncover new therapeutic possibilities across multiple disease areas. As research progresses,this compound is expected to play an increasingly significant role in the development of next-generation drugs.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1226804-06-3)4-chloro-5-methyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one
A927412
Purity:99%
Quantity:1g
Price ($):1279.0
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